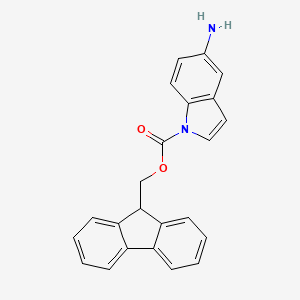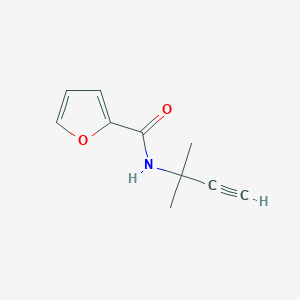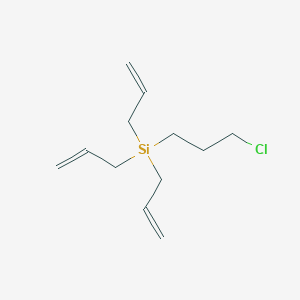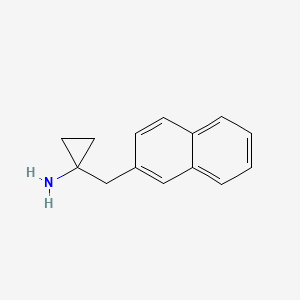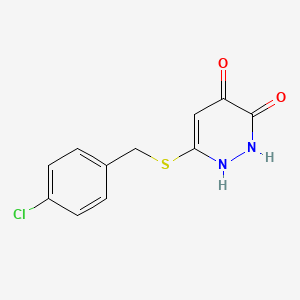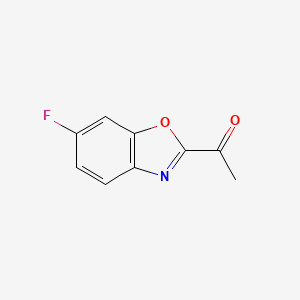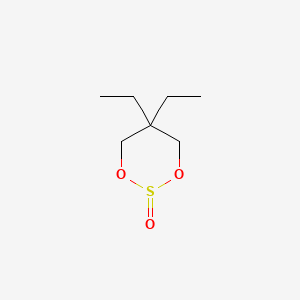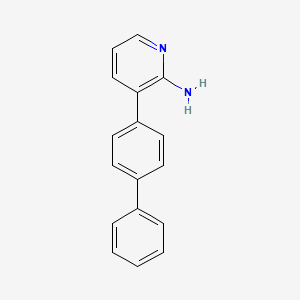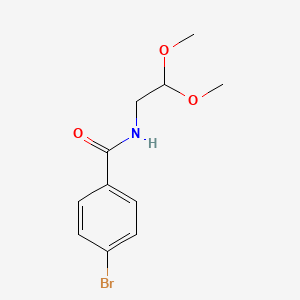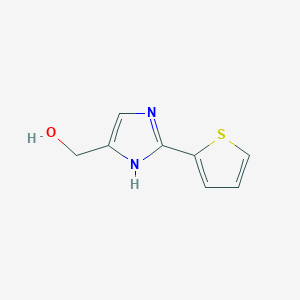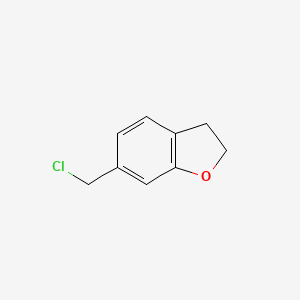![molecular formula C10H9BrO3 B8580075 6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one](/img/structure/B8580075.png)
6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one is a chemical compound with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol. This compound is primarily used in research settings and is known for its unique structure, which includes a bromine atom and a dioxin ring. It is not intended for human or veterinary use and is typically utilized in in-vitro studies.
准备方法
The synthesis of 6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one involves several steps. One common method includes heating 5 g of 5-bromosalicylic acid under reflux with 6.7 g of acetone in a mixture of 25 ml of trifluoroacetic acid and 5 ml of trifluoroacetic anhydride for 5 hours. The reaction mixture is then concentrated under reduced pressure, neutralized with sodium hydrogencarbonate solution, and extracted with diethyl ether. The organic phase is dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by chromatography using silica gel and a 9/1 n-heptane/ethyl acetate mixture.
化学反应分析
6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include trifluoroacetic acid, trifluoroacetic anhydride, and acetone. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Used in in-vitro studies to understand biological processes and interactions.
Medicine: While not used directly in medicine, it can be part of research to develop new drugs.
Industry: Employed in the development of new materials and chemical processes.
作用机制
The exact mechanism of action for 6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use in research. Further studies are needed to elucidate these mechanisms.
相似化合物的比较
6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one can be compared with other similar compounds such as:
- 6-Bromo-7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
- 2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone
These compounds share structural similarities but differ in functional groups and specific applications
属性
分子式 |
C10H9BrO3 |
|---|---|
分子量 |
257.08 g/mol |
IUPAC 名称 |
6-bromo-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C10H9BrO3/c1-10(2)13-8-4-3-6(11)5-7(8)9(12)14-10/h3-5H,1-2H3 |
InChI 键 |
GQDUEOWTICSLQN-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC2=C(C=C(C=C2)Br)C(=O)O1)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
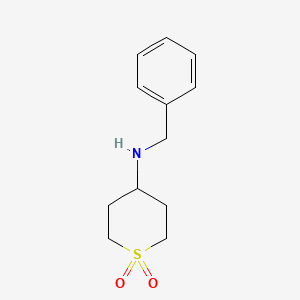
![N-[5-(2-aminopyrimidin-5-yl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B8580002.png)
![Methyl 5-acetylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8580008.png)
